5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolopyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Uniqueness
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)8-5-7(15-2)3-4-12(8)11-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
QJUUGWYIUKGDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)O)OC |
Origin of Product |
United States |
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